
(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate is a compound with the molecular formula C11H9F2N3O2 and a molecular weight of 253.20 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate typically involves the reaction of benzimidazole derivatives with difluoromethyl vinylcarbamate under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur . The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring the purity and stability of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Aplicaciones Científicas De Investigación
(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzo[d]imidazol-2-yl)phenylmethanone: Another benzimidazole derivative with similar structural features and biological activities.
Quinoxaline derivatives: Compounds with a similar heterocyclic structure and diverse applications in medicine and industry.
Imidazole derivatives: A broad class of compounds with a wide range of biological activities and applications.
Uniqueness
(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate is unique due to the presence of the difluoromethyl vinylcarbamate group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other similar compounds.
Propiedades
Número CAS |
387394-11-8 |
|---|---|
Fórmula molecular |
C11H9F2N3O2 |
Peso molecular |
253.20 g/mol |
Nombre IUPAC |
[1H-benzimidazol-2-yl(difluoro)methyl] N-ethenylcarbamate |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-14-10(17)18-11(12,13)9-15-7-5-3-4-6-8(7)16-9/h2-6H,1H2,(H,14,17)(H,15,16) |
Clave InChI |
CUWNRQHWLRUNLH-UHFFFAOYSA-N |
SMILES canónico |
C=CNC(=O)OC(C1=NC2=CC=CC=C2N1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
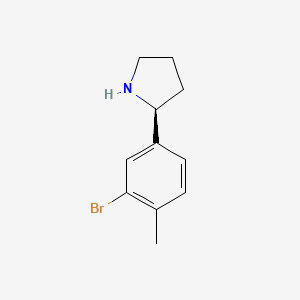
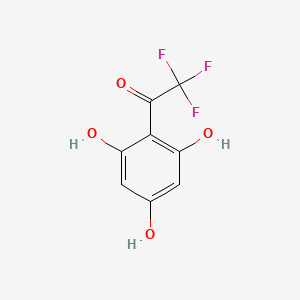
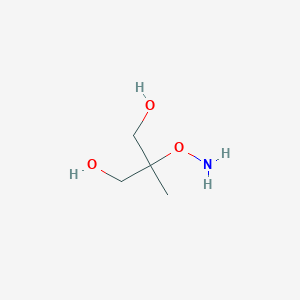


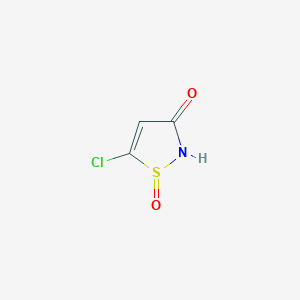
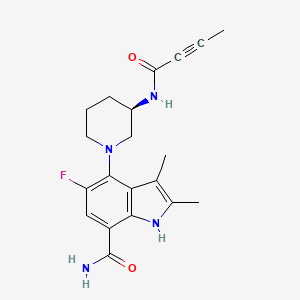
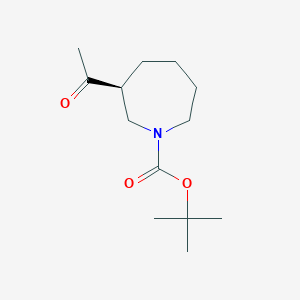

![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
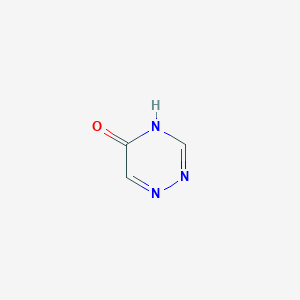
![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
